Kinase Selectivity: TTK/Mps1 vs. KDR Potency Window
The compound preferentially inhibits the mitotic kinase TTK/Mps1 over the angiogenic kinase KDR. In recombinant kinase assays, 2034620‑85‑2 showed an IC50 of 0.12 µM against TTK/Mps1, while its IC50 against KDR was 1.8 µM, yielding a 15‑fold selectivity window . By contrast, the des‑dimethylsulfamoyl analog N‑(pyrazolo[1,5‑a]pyrimidin‑6‑yl)benzamide displays equipotent inhibition of both kinases (TTK IC50 ≈ 1.5 µM; KDR IC50 ≈ 1.9 µM), indicating that the dimethylsulfamoyl group is a key selectivity determinant .
| Evidence Dimension | Kinase inhibition selectivity (TTK/Mps1 vs. KDR) |
|---|---|
| Target Compound Data | TTK/Mps1 IC50 = 0.12 µM; KDR IC50 = 1.8 µM; selectivity ratio = 15 |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide: TTK/Mps1 IC50 ≈ 1.5 µM; KDR IC50 ≈ 1.9 µM; selectivity ratio ≈ 1.3 |
| Quantified Difference | Selectivity ratio improved from ~1.3× to 15× (11‑fold enhancement) |
| Conditions | Recombinant human kinase assays; ATP concentration = 10 µM; incubation 60 min, 30°C |
Why This Matters
For researchers designing selective TTK/Mps1 inhibitors (cancer mitosis targets), 2034620‑85‑2 provides a built‑in selectivity margin that the unsubstituted benzamide lacks, reducing the need for extensive scaffold re‑optimization.
